molecular formula C24H23NO B594083 JWH 018 2/'-naphthyl-N-(1,1-dimethylpropyl) isomer CAS No. 1869951-99-4

JWH 018 2/'-naphthyl-N-(1,1-dimethylpropyl) isomer

Cat. No.: B594083
CAS No.: 1869951-99-4
M. Wt: 341.5
InChI Key: GUKXLKKRCJYVFK-UHFFFAOYSA-N
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Description

JWH 018 2/'-naphthyl-N-(1,1-dimethylpropyl) isomer is a synthetic cannabinoid . It is an isomer of JWH 018, differing by having the naphthyl group attached at the 2, rather than 1, position, as well as a dimethylpropyl group in place of the pentyl chain .


Molecular Structure Analysis

The molecular formula of this compound is C24H23NO . The InChI code is InChI=1S/C24H23NO/c1-4-24 (2,3)25-16-21 (20-11-7-8-12-22 (20)25)23 (26)19-14-13-17-9-5-6-10-18 (17)15-19/h5-16H,4H2,1-3H3 .


Physical and Chemical Properties Analysis

The compound is a crystalline solid . Its molecular weight is 341.4 g/mol . The compound has a complexity of 512 .

Scientific Research Applications

  • Differentiation of Methylated Indole Ring Regioisomers of JWH-018 : This research demonstrates that the five regioisomeric methylated indole ring analogues of JWH-018, including JWH-007 and its four regioisomeric analogues, can be prepared from common precursor materials. They exhibit unique mass spectral fragmentation patterns that help in distinguishing between these compounds, which is crucial for forensic analysis of synthetic cannabinoids (Belal et al., 2018).

  • GC-MS and GC-IR Analysis of Regioisomeric Cannabinoids Related to JWH-018 : This study focuses on the structural similarities and differences of JWH-018 and its regioisomeric compounds. The analysis includes examination of mass spectra and gas chromatography, providing essential data for the forensic differentiation of these substances (Deruiter et al., 2018).

  • Development of a Mass Spectrometric Hydroxyl-Position Determination Method for JWH-018 Metabolites : This research outlines a method for differentiating positional isomers of JWH-018 hydroxyindole metabolites using gas chromatography-electron ionization-tandem mass spectrometry (GC-EI-MS/MS). This methodology is vital for identifying specific isomeric compounds in forensic toxicology (Kusano et al., 2016).

  • Purity of Synthetic Cannabinoids Sold Online for Recreational Use : A study evaluating the purity of JWH-018 and JWH-073 obtained from online vendors. This research is significant in understanding the chemical composition and potential health risks of synthetic cannabinoids sold online (Ginsburg et al., 2012).

  • In Vitro Phase I Metabolism of the Synthetic Cannabimimetic JWH-018 : This study investigates the cytochrome P450 phase I metabolites of JWH-018. The findings are crucial for understanding the pharmacokinetics and potential toxicity of JWH-018 (Wintermeyer et al., 2010).

Mechanism of Action

JWH 018 2/'-naphthyl-N-(1,1-dimethylpropyl) isomer is a synthetic cannabinoid that potently activates the central CB 1 and peripheral CB 2 receptors .

Safety and Hazards

The biological and toxicological properties of this compound have not been characterized . It is intended for research and forensic applications and is not for human or veterinary use .

Properties

IUPAC Name

[1-(2-methylbutan-2-yl)indol-3-yl]-naphthalen-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO/c1-4-24(2,3)25-16-21(20-11-7-8-12-22(20)25)23(26)19-14-13-17-9-5-6-10-18(17)15-19/h5-16H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUKXLKKRCJYVFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)N1C=C(C2=CC=CC=C21)C(=O)C3=CC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701017300
Record name (1-(2-Methylbutan-2-yl)-1H-indol-3-yl)(naphthalen-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701017300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1869951-99-4
Record name (1-(2-Methylbutan-2-yl)-1H-indol-3-yl)(naphthalen-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701017300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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